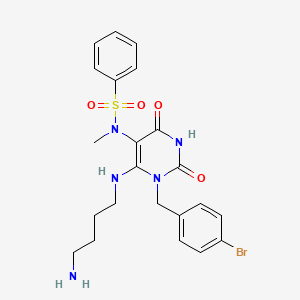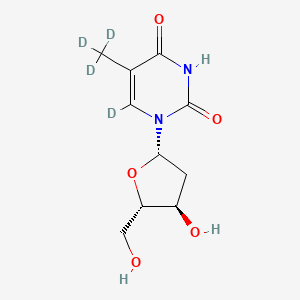
Pitavastatin-d5 Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pitavastatin-d5 (sodium) is a deuterated form of pitavastatin, a member of the statin class of medications used to lower lipid levels and reduce the risk of cardiovascular diseases. Statins work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the synthesis of cholesterol in the liver . Pitavastatin-d5 (sodium) is specifically labeled with deuterium, which can be used in various scientific studies to track the metabolism and distribution of the drug in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pitavastatin-d5 (sodium) involves several steps, starting with the cyclization of 2-amino-4’-fluorobenzophenone with 3-cyclopropyl-3-oxopropionic acid methyl ester in the presence of sulfuric acid in refluxing acetic acid or methanesulfonic acid in refluxing benzene . The resulting intermediate undergoes further reactions, including reduction and esterification, to form the final product.
Industrial Production Methods
Industrial production of pitavastatin-d5 (sodium) typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as recrystallization and chromatography to ensure its quality and consistency .
化学反应分析
Types of Reactions
Pitavastatin-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Substitution reactions can occur at various positions on the aromatic ring or the side chains.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of pitavastatin-d5 (sodium) can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Pitavastatin-d5 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and degradation of pitavastatin.
Biology: Employed in biological studies to investigate the pharmacokinetics and pharmacodynamics of pitavastatin in various organisms.
Medicine: Utilized in clinical research to understand the efficacy and safety of pitavastatin in treating hyperlipidemia and preventing cardiovascular diseases.
Industry: Applied in the pharmaceutical industry for the development and quality control of pitavastatin formulations
作用机制
Pitavastatin-d5 (sodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition reduces the production of mevalonic acid from hydroxymethylglutaryl-coenzyme A, leading to a decrease in cholesterol synthesis. The reduction in cholesterol levels results in a compensatory increase in the expression of low-density lipoprotein receptors on hepatocyte membranes, enhancing the clearance of low-density lipoprotein from the bloodstream .
相似化合物的比较
Similar Compounds
Pitavastatin-d5 (sodium) is similar to other statins, including:
- Atorvastatin
- Pravastatin
- Rosuvastatin
- Fluvastatin
- Lovastatin
Uniqueness
Pitavastatin-d5 (sodium) is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. Additionally, pitavastatin has been shown to have a favorable safety profile with fewer muscle-related side effects compared to other statins .
属性
分子式 |
C25H23FNNaO4 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC 名称 |
sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-(1,2,2,3,3-pentadeuteriocyclopropyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Na/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;+1/p-1/b12-11+;/t18-,19-;/m1./s1/i5D2,6D2,16D; |
InChI 键 |
NBDQGOCGYHMDSJ-JVDMFWQQSA-M |
手性 SMILES |
[2H]C1(C(C1([2H])C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)([2H])[2H])[2H].[Na+] |
规范 SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-[[(2S,4S)-4-(6-(18F)fluoranylpyridin-2-yl)oxy-2-methylpiperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B15143826.png)
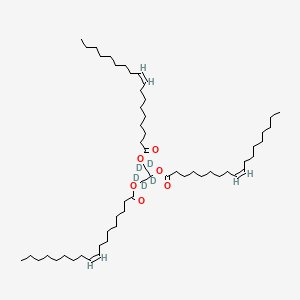

![3,5-dichloro-N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B15143843.png)
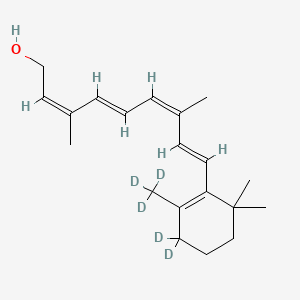
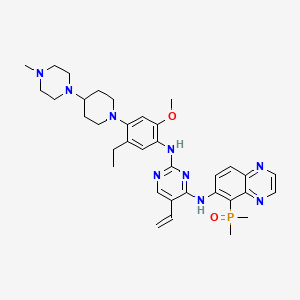
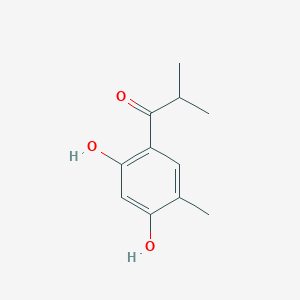
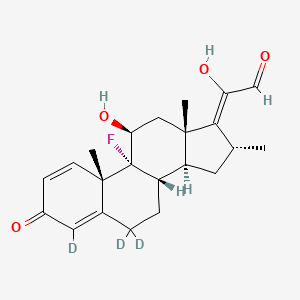
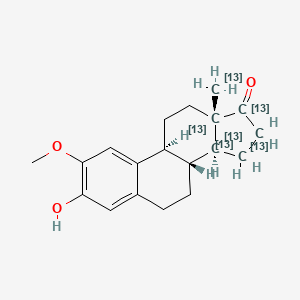
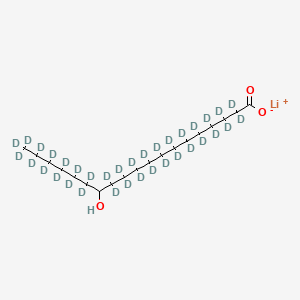
![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine-d4](/img/structure/B15143874.png)

